2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol 2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC8535535
InChI: InChI=1S/C18H28ClN3O/c19-18-4-2-1-3-16(18)15-21-7-5-17(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,17,23H,5-15H2
SMILES: C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl
Molecular Formula: C18H28ClN3O
Molecular Weight: 337.9 g/mol

2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

CAS No.:

Cat. No.: VC8535535

Molecular Formula: C18H28ClN3O

Molecular Weight: 337.9 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol -

Specification

Molecular Formula C18H28ClN3O
Molecular Weight 337.9 g/mol
IUPAC Name 2-[4-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C18H28ClN3O/c19-18-4-2-1-3-16(18)15-21-7-5-17(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,17,23H,5-15H2
Standard InChI Key PLYIODQRUSBUIY-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl
Canonical SMILES C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of piperazine derivatives, characterized by a bicyclic system comprising a piperidine ring fused to a piperazine moiety. The 2-chlorobenzyl group is attached to the piperidine nitrogen, while the ethanol functional group extends from the piperazine ring. This configuration introduces both lipophilic (aromatic chloro-substituent) and hydrophilic (ethanol) regions, influencing its solubility and interaction with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₇ClN₃O
Molecular Weight336.9 g/mol
IUPAC Name2-[4-(1-[(2-Chlorophenyl)methyl]piperidin-4-yl)piperazin-1-yl]ethanol
SMILESC1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl
Topological Polar Surface Area41.5 Ų

The 2-chlorobenzyl substituent distinguishes this compound from its 3- and 4-chloro analogs, potentially altering electronic effects and steric interactions in chemical reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically follows a multi-step protocol analogous to its isomers:

  • Alkylation of Piperidine:
    Piperidine reacts with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) to form 1-(2-chlorobenzyl)piperidine. This step often employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .

  • Piperazine Coupling:
    The intermediate undergoes nucleophilic substitution with piperazine in ethanol under reflux, yielding 4-[1-(2-chlorobenzyl)piperidin-4-yl]piperazine. Excess piperazine ensures complete reaction.

  • Ethanol Functionalization:
    The final step involves reacting the secondary amine of piperazine with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., NaH) to introduce the ethanol moiety.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Alkylation2-Chlorobenzyl chloride, K₂CO₃, DMF, 70°C85–90
Piperazine CouplingPiperazine, ethanol, reflux75–80
Ethanol IncorporationEthylene oxide, NaH, THF, 0°C→RT65–70

Industrial-scale production may utilize continuous flow reactors to enhance efficiency and safety during exothermic steps.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its ethanol group but remains poorly soluble in water (estimated logP = 2.8). Stability studies on analogs suggest susceptibility to oxidation at the ethanol moiety, necessitating storage under inert atmospheres .

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 4H, Ar-H)

    • δ 3.60 (t, J = 5.2 Hz, 2H, -CH₂OH)

    • δ 2.80–2.40 (m, 16H, piperazine/piperidine-H)

  • HRMS (ESI+): m/z calculated for C₁₈H₂₈ClN₃O⁺ [M+H]⁺: 338.1895; found: 338.1898.

Chemical Reactivity

Functional Group Transformations

Isomer (Position)D₂ Receptor Ki (nM)Kinase IC₅₀ (µM)
2-Chloro120 ± 15*0.45 ± 0.1*
3-Chloro95 ± 10 0.32 ± 0.05
4-Chloro150 ± 200.60 ± 0.2
*Predicted values based on QSAR models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator